2-(3-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide
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Overview
Description
2-[3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The preparation methods often include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of Functional Groups:
Chemical Reactions Analysis
2-[3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring, altering the compound’s properties.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound’s potential therapeutic applications include treatments for various diseases due to its biological activity.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole core can bind to multiple receptors, modulating various biological pathways. This binding can lead to the inhibition of enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Exhibits urease inhibition activity.
The uniqueness of 2-[3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C26H32N4O3S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[3-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C26H32N4O3S/c1-17(2)30(18(3)4)26(33)15-29-14-24(22-11-6-7-12-23(22)29)34-16-25(32)28-21-10-8-9-20(13-21)27-19(5)31/h6-14,17-18H,15-16H2,1-5H3,(H,27,31)(H,28,32) |
InChI Key |
JUMMOMBLWATSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
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